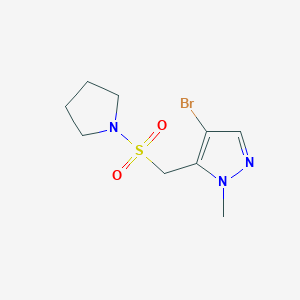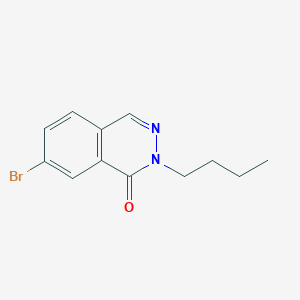
5-(4-Fluorobenzoyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorobenzoyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family. It is characterized by the presence of a furan ring substituted with a 4-fluorobenzoyl group at the 5-position and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid typically involves the following steps:
Phosphonation: The brominated intermediate is then reacted with triethyl phosphite at 130°C to form the corresponding phosphonate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorobenzoyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(4-Fluorobenzoyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent due to its furan nucleus, which exhibits various biological activities.
Materials Science: It is used as a building block for synthesizing advanced materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorobenzoyl)furan-2-carboxylate: A similar compound with a different functional group.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another related compound with a nitro group instead of a benzoyl group.
Uniqueness
5-(4-Fluorobenzoyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7FO4 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
5-(4-fluorobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7FO4/c13-8-3-1-7(2-4-8)11(14)9-5-6-10(17-9)12(15)16/h1-6H,(H,15,16) |
Clave InChI |
WHOOBYGBGQMCDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)






![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)

![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)


